1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185319-81-6
VCID: VC3254240
InChI: InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H
SMILES: CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
Molecular Formula: C13H19ClN4
Molecular Weight: 266.77 g/mol

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

CAS No.: 1185319-81-6

Cat. No.: VC3254240

Molecular Formula: C13H19ClN4

Molecular Weight: 266.77 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride - 1185319-81-6

Specification

CAS No. 1185319-81-6
Molecular Formula C13H19ClN4
Molecular Weight 266.77 g/mol
IUPAC Name 1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride
Standard InChI InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H
Standard InChI Key DHTFTQDRUMEZBZ-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
Canonical SMILES CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride features a benzimidazole core with an ethyl substituent at the N-1 position and a piperazine group at the C-2 position . The compound exists as a hydrochloride salt, with the protonation likely occurring at one of the basic nitrogen atoms of the piperazine ring.

The basic chemical identifiers for this compound are summarized in the following table:

PropertyValue
Molecular FormulaC13H19ClN4
Molecular Weight266.77 g/mol
CAS Number1185319-81-6
PubChem CID45788981
Parent CompoundCID 10823368 (1H-Benzimidazole, 1-ethyl-2-(1-piperazinyl)-)
IUPAC Name1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride

This compound was first registered in chemical databases on June 21, 2010, with the most recent modification date being February 22, 2025, indicating ongoing interest and potential updates to its information .

Structural Identifiers and Representations

For computational and database purposes, 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is represented using various notations:

Identifier TypeValue
InChIInChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H
InChIKeyDHTFTQDRUMEZBZ-UHFFFAOYSA-N
SMILESCCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
DSSTox Substance IDDTXSID60671790
WikidataQ72476846

These identifiers provide unique ways to reference the compound in chemical databases and literature, facilitating its identification and information retrieval .

Alternative Nomenclature

The compound is referenced by several synonyms in chemical databases and literature, which are important for comprehensive literature searches:

Synonym
1-Ethyl-2-piperazin-1-yl-1H-benzoimidazole hydrochloride
1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride
1-ethyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole hydrochloride
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazolehydrochloride
1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)

These alternative names reflect different naming conventions and highlight various structural aspects of the molecule .

Synthesis Methodologies

Synthetic Approach

The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves a multi-step process that has been documented in research literature. The most direct synthetic route involves the preparation of a Boc-protected intermediate, followed by N-alkylation and subsequent deprotection to yield the target compound .

Detailed Synthesis Procedure

The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride proceeds through the following key steps:

N-Alkylation

The first crucial step involves the N-alkylation of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (compound 11) with ethyl bromide:

  • Reagents:

    • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (1.00 g, 3.31 mmol)

    • Ethyl bromide (0.39 mL, 5.01 mmol)

    • Potassium hydroxide (378.0 mg, 6.74 mmol)

    • Acetone (6.6 mL)

  • Reaction conditions:

    • Temperature: 40°C

    • Duration: 19 hours

    • Workup: Addition of saturated NH4Cl solution, extraction with chloroform

  • Purification:

    • Flash column chromatography (hexane/EtOAc gradient from 1:1 to 2:8)

    • Yield: 801 mg (73%) of compound 12 (tert-butyl 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate) as a white solid

Boc Deprotection and Salt Formation

The second step involves the removal of the Boc protecting group and conversion to the hydrochloride salt:

  • Reagents for deprotection:

    • tert-butyl 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (53.0 mg, 0.16 mmol)

    • Trifluoroacetic acid (TFA, 0.2 mL)

    • Dichloromethane (CH2Cl2, 1.8 mL)

  • Deprotection conditions:

    • Temperature: Room temperature

    • Duration: 1 hour

    • Initial workup: Addition of toluene (10 mL), evaporation of solvent

  • Salt formation:

    • Treatment with 4 M HCl in 1,4-dioxane (2.0 mL)

    • Repeated evaporation and HCl treatment (four times total)

    • Final purification: Washing with hexane

    • Yield: 38.1 mg (89%) of compound 13 (1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride) as a white solid

This synthetic approach demonstrated high efficiency, with an excellent yield of 89% in the final deprotection and salt formation step .

Synthetic Challenges and Considerations

Several factors must be considered when synthesizing 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride:

  • Selectivity in N-alkylation: The benzimidazole ring contains multiple nitrogen atoms, necessitating controlled reaction conditions to achieve selective N-1 alkylation.

  • Complete Boc deprotection: Ensuring complete removal of the Boc protecting group is crucial for obtaining the pure target compound.

  • Salt formation: Careful control of the hydrochloride salt formation is important to avoid formation of di-hydrochloride salts or incomplete neutralization.

  • Purification challenges: Separation of the target compound from potential side products or unreacted starting materials may require optimized chromatographic conditions.

Physicochemical Properties

Physical State and Appearance

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has been reported to be a white solid, which is consistent with many pharmaceutical-grade hydrochloride salts . This physical form is advantageous for handling, storage, and potential formulation development.

Solvent TypeExpected SolubilityRationale
WaterModerate to goodHydrochloride salts typically exhibit enhanced water solubility compared to free bases
Polar Protic Solvents (methanol, ethanol)GoodThe ionic nature of the salt promotes solubility in polar protic solvents
Polar Aprotic Solvents (acetone, DMF, DMSO)Moderate to goodThe compound's polar functional groups should facilitate dissolution
Non-polar Solvents (hexane, toluene)PoorLimited solubility expected due to the ionic character of the hydrochloride salt

The hydrochloride salt formation is a common pharmaceutical strategy to enhance aqueous solubility, which is particularly important for biological testing and potential drug formulation.

Stability Considerations

The stability profile of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride would be influenced by several factors:

FactorExpected ImpactConsideration
pHStability in acidic conditionsHydrochloride salts generally maintain their integrity better in acidic environments
TemperaturePotential thermal degradationStorage at controlled temperatures would be advisable
LightPossible photosensitivityAromatic compounds may undergo photochemical reactions
HygroscopicityPotential moisture absorptionMany hydrochloride salts exhibit hygroscopic properties

These stability considerations would be important for proper handling, storage, and potential formulation development of the compound.

Structural Features and Related Compounds

Key Structural Elements

The molecular architecture of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride contains several key structural elements that may contribute to its chemical properties and potential biological activities:

Structural FeatureDescriptionPotential Significance
Benzimidazole CoreFused heterocyclic system with benzene and imidazole ringsProvides a planar, aromatic scaffold that can participate in π-stacking interactions with biological targets
N-1 Ethyl SubstituentAlkyl chain attached to one nitrogen of the imidazole ringIncreases lipophilicity and may influence receptor binding specificity
C-2 Piperazine SubstituentSix-membered heterocycle with two nitrogen atoms in a 1,4-relationshipIntroduces basic nitrogen atoms that can form hydrogen bonds or salt bridges with acidic groups in biological targets
Hydrochloride SaltIonic form with protonated nitrogen and chloride counterionEnhances water solubility and may improve bioavailability

Comparison with Structurally Related Compounds

To better understand the potential properties and applications of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, it is valuable to compare it with structurally related compounds:

CompoundStructural RelationKey DifferencesPotential Impact on Properties
1-(1-Ethyl-1H-benzimidazol-2-yl)-4-piperidinamine hydrochlorideClose analogContains piperidinamine instead of piperazineMay exhibit different receptor binding profiles and solubility characteristics
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochlorideRelated derivativeContains imidazole instead of benzimidazole; additional functional groupsMore complex structure may confer different biological activities and physicochemical properties
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-oneRelated derivativeContains a methylene linker between benzimidazole and piperazine; butanoyl groupIncreased conformational flexibility may affect binding properties and biological activity

These structural relationships provide context for understanding how modifications to the basic scaffold might influence the compound's properties and potential applications.

Potential ActivityStructural BasisReference Compounds with Similar Activities
AntimicrobialBenzimidazole coreAlbendazole, mebendazole, thiabendazole
AnticancerBenzimidazole-piperazine scaffoldNocodazole, bendamustine
Central Nervous System ActivityPiperazine moietyBuspirone, trazodone
Anti-inflammatoryHeterocyclic aromatic structureIndomethacin, acemetacin

The presence of both the benzimidazole ring and piperazine moiety may confer multitarget activity, as these structural elements are known to interact with various biological receptors and enzymes.

Structure-Activity Relationship Considerations

Several structural features of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride may influence its biological activity:

  • The benzimidazole core: This planar aromatic system can intercalate with DNA or interact with protein binding sites through π-stacking interactions.

  • The ethyl substituent: This alkyl group increases lipophilicity, potentially enhancing membrane permeability while maintaining a relatively small steric profile.

  • The piperazine ring: This moiety introduces basic nitrogen atoms that can form hydrogen bonds or ionic interactions with complementary groups in biological targets.

  • The salt form: The hydrochloride salt may improve bioavailability by enhancing solubility in physiological fluids.

Research Applications

Beyond potential therapeutic applications, 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride may serve as:

  • A pharmacological tool for studying biological systems

  • A chemical building block for synthesizing more complex molecules

  • A reference standard for analytical method development

  • A model compound for studying structure-activity relationships of benzimidazole-piperazine derivatives

Current Research Status and Future Directions

Current Research Status

Research specifically on 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride appears to be in relatively early stages. The available literature indicates:

  • Successful synthesis and characterization of the compound has been documented

  • The compound has been registered in chemical databases, suggesting interest in its properties

  • Limited published studies on its specific biological activities or applications are currently available

Future Research Opportunities

Several promising research directions for 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride include:

Research AreaSpecific DirectionsPotential Significance
Biological Activity ProfilingScreening against microbial pathogens, cancer cell lines, and CNS targetsIdentification of potential therapeutic applications
Structure OptimizationSynthesis of analogs with modifications to the ethyl group, piperazine ring, or benzimidazole coreDevelopment of compounds with enhanced potency or selectivity
Mechanism of Action StudiesInvestigation of binding to specific molecular targetsUnderstanding of how structural features contribute to biological activity
Formulation DevelopmentExploration of various pharmaceutical formulationsAddressing potential delivery challenges for therapeutic applications

These research directions could significantly expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry or biological research.

Synthetic Modifications

Several structural modifications could be explored to develop analogs with potentially enhanced properties:

  • Variation of the N-1 substituent: Replacing the ethyl group with other alkyl or functionalized alkyl groups

  • Modification of the piperazine ring: Introduction of substituents or replacement with related heterocycles

  • Functionalization of the benzene portion of the benzimidazole: Addition of halogens, alkyl, or other functional groups

  • Alternative salt forms: Preparation of different pharmaceutically acceptable salts

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